molecular formula C13H16N2O B3101438 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one CAS No. 1392211-22-1

2-Benzyl-2,6-diazaspiro[3.4]octan-7-one

Cat. No.: B3101438
CAS No.: 1392211-22-1
M. Wt: 216.28 g/mol
InChI Key: YLXBEZVUFJTKCX-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of the 2,6-diazaspiro[3.4]octane core, which is known for its diverse biological activities .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 2-benzyl-2,6-diazaspiro[3.4]octan-7-one derivatives as antitubercular agents. The compound interacts with the enzymatic machinery of Mycobacterium tuberculosis, leading to the generation of reactive intermediates that inhibit bacterial growth. This mechanism is particularly relevant given the rising incidence of tuberculosis and the need for novel therapeutic strategies .

Cancer Treatment

The compound has been explored for its ability to inhibit key proteins involved in cancer progression. For instance, derivatives of this compound have been identified as inhibitors of the G12C mutant KRAS protein, which is implicated in various cancers, including lung cancer. These compounds function as electrophiles that form covalent bonds with cysteine residues in mutant proteins, thereby inhibiting tumor metastasis .

Sigma-1 Receptor Antagonism

Another significant application is related to pain management through sigma-1 receptor (σ1R) antagonism. Compounds based on the 2,6-diazaspiro[3.4]octane scaffold have shown promise in enhancing the analgesic effects of morphine while mitigating tolerance associated with long-term opioid use. This dual action highlights the therapeutic potential of these compounds in pain relief strategies .

Case Studies

Study Application Findings
Study on Antitubercular ActivityMycobacterium tuberculosis InhibitionDerivatives demonstrated significant activity against bacterial growth through enzyme interaction .
Cancer Treatment ResearchKRAS G12C InhibitionIdentified novel compounds that inhibit mutant KRAS protein, showing potential for cancer therapy .
Pain Management StudySigma-1 Receptor AntagonismEnhanced morphine analgesia without increasing tolerance; promising for chronic pain conditions .

Biological Activity

2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been explored for various therapeutic applications, including antitubercular, antitumor, and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O. Its structure consists of a spirocyclic framework that contributes to its biological activity by facilitating interactions with various biomolecular targets.

Antitubercular Activity

Recent studies have highlighted the potential of diazaspiro compounds, including 2-benzyl derivatives, as antitubercular agents. A study evaluated a series of compounds derived from the 2,6-diazaspiro[3.4]octane core against Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The findings are summarized in Table 1:

CompoundYield (%)Minimum Inhibitory Concentration (MIC, μg/mL)
5a5625
5b5650
5c48100
17560.016
24486.2

Compound 17 exhibited exceptional activity with an MIC of 0.016 μg/mL , indicating its potential as a lead compound for further development in tuberculosis treatment .

Analgesic Properties

Another area of investigation is the analgesic potential of compounds containing the diazaspiro scaffold. A recent study identified several σ1 receptor antagonists based on this structure, demonstrating that these compounds can enhance the analgesic effects of mu-opioid receptor agonists without increasing adverse effects. The compound designated as 32 showed significant efficacy in enhancing morphine's antinociceptive effects while preventing morphine-induced tolerance .

Antitumor Activity

The structural features of diazaspiro compounds have also been linked to antitumor activity. Various derivatives have been tested for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of functional groups around the spirocyclic core has been shown to modulate biological activity significantly .

Case Studies

  • Antitubercular Lead Development : A series of twelve nitrofuran carboxamide derivatives were synthesized from a diazaspiro[3.4]octane building block. Among these, compound 17 was highlighted as a potent antitubercular lead with a remarkable MIC value, suggesting that structural modifications can lead to enhanced biological activity against resistant strains of M. tuberculosis .
  • Pain Management Research : In exploring pain management strategies, researchers focused on σ1 receptor antagonists derived from diazaspiro frameworks. The study demonstrated that these compounds could synergistically enhance analgesia when used in conjunction with traditional opioid treatments, presenting a promising avenue for developing new pain relief medications .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-6-13(8-14-12)9-15(10-13)7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXBEZVUFJTKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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